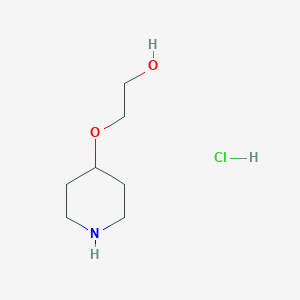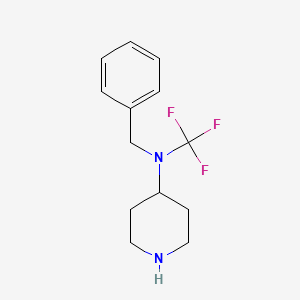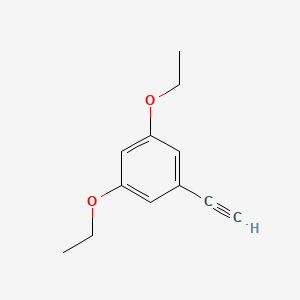
1,3-Diethoxy-5-ethynylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethoxy-5-ethynylbenzene is an organic compound with the molecular formula C12H14O2 It is characterized by the presence of two ethoxy groups and one ethynyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethoxy-5-ethynylbenzene typically involves the ethynylation of 1,3-diethoxybenzene. One common method is the Sonogashira coupling reaction, which involves the reaction of 1,3-diethoxybenzene with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-efficiency catalysts.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethoxy-5-ethynylbenzene can undergo various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of compounds with different functional groups replacing the ethoxy groups.
Scientific Research Applications
1,3-Diethoxy-5-ethynylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,3-Diethoxy-5-ethynylbenzene depends on the specific application and the target molecule. In general, the ethynyl group can participate in various chemical reactions, such as cycloaddition reactions, which can lead to the formation of new chemical bonds and structures. The ethoxy groups can also influence the reactivity and stability of the compound by donating electron density to the benzene ring.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxybenzene: Similar structure but with methoxy groups instead of ethoxy groups.
1,3,5-Trimethoxybenzene: Contains three methoxy groups attached to the benzene ring.
Uniqueness
1,3-Diethoxy-5-ethynylbenzene is unique due to the presence of both ethoxy and ethynyl groups, which provide distinct reactivity and potential applications compared to similar compounds. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields of research.
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1,3-diethoxy-5-ethynylbenzene |
InChI |
InChI=1S/C12H14O2/c1-4-10-7-11(13-5-2)9-12(8-10)14-6-3/h1,7-9H,5-6H2,2-3H3 |
InChI Key |
PKAYFKSDIVIPNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C#C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


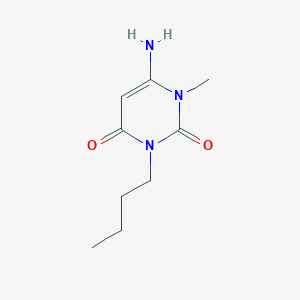
![Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-nitrobenzoate](/img/structure/B13977163.png)
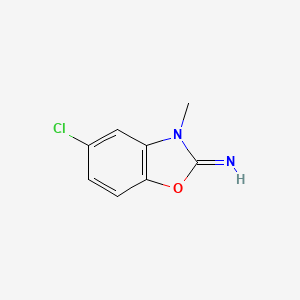


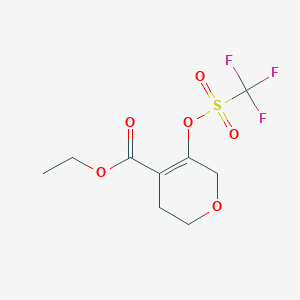
![6-Azaspiro[3.4]octan-2-ylmethanamine](/img/structure/B13977199.png)
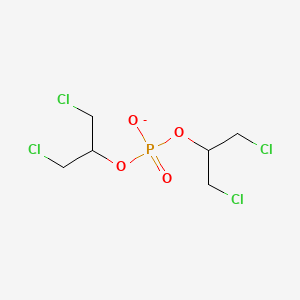
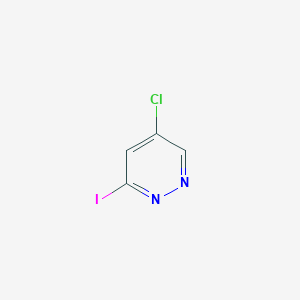
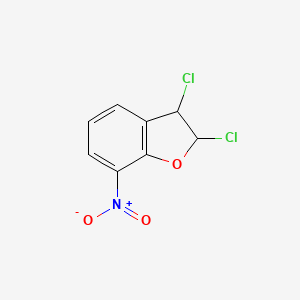
![Ethyl 5-azabicyclo[2.1.0]pentane-5-carboxylate](/img/structure/B13977220.png)
